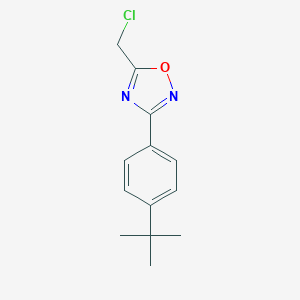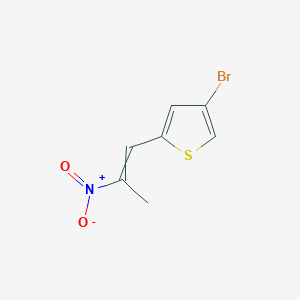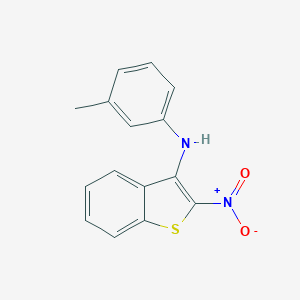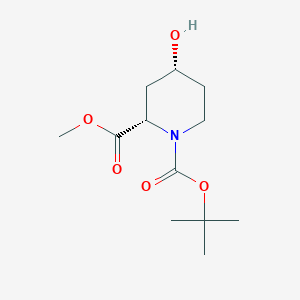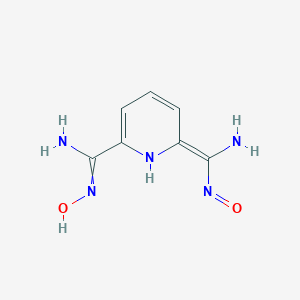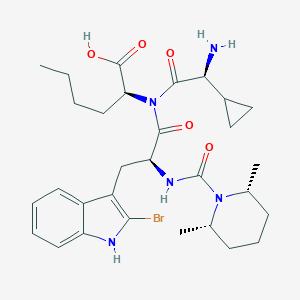
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Mecanismo De Acción
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine exerts its effects through the modulation of specific molecular targets, including neurotransmitter receptors, cancer cell signaling pathways, and immune cell receptors. The exact mechanism of action of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine varies depending on the specific target being modulated.
Efectos Bioquímicos Y Fisiológicos
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the inhibition of cancer cell growth and proliferation, and the modulation of immune cell function. These effects are mediated through the specific molecular targets that N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine interacts with.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets, as well as its ability to be synthesized using solid-phase peptide synthesis. However, there are also limitations to the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in lab experiments, including its potential toxicity and the need for specialized reagents and equipment for its synthesis and use.
Direcciones Futuras
There are several potential future directions for the study of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, including further investigations into its potential applications in neuroscience, oncology, and immunology, as well as the development of novel derivatives with improved potency and specificity. Additionally, the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in combination with other compounds may have synergistic effects and could lead to the development of new therapeutic strategies for a variety of diseases.
Métodos De Síntesis
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine is synthesized using a solid-phase peptide synthesis method, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine requires the use of specialized reagents and equipment, as well as a thorough understanding of peptide chemistry.
Aplicaciones Científicas De Investigación
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied extensively for its potential applications in various fields of science, including neuroscience, oncology, and immunology. In neuroscience, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In oncology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been investigated for its potential to inhibit cancer cell growth and proliferation. In immunology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied for its ability to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Propiedades
Número CAS |
166735-10-0 |
|---|---|
Nombre del producto |
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Fórmula molecular |
C30H42BrN5O5 |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-2-cyclopropylacetyl]-[(2S)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H42BrN5O5/c1-4-5-13-24(29(39)40)36(28(38)25(32)19-14-15-19)27(37)23(34-30(41)35-17(2)9-8-10-18(35)3)16-21-20-11-6-7-12-22(20)33-26(21)31/h6-7,11-12,17-19,23-25,33H,4-5,8-10,13-16,32H2,1-3H3,(H,34,41)(H,39,40)/t17-,18+,23-,24-,25-/m0/s1 |
Clave InChI |
DNMXWWIEJAFXLJ-YBGNPTCXSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)N(C(=O)[C@H](CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3[C@@H](CCC[C@@H]3C)C)C(=O)[C@H](C4CC4)N |
SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
SMILES canónico |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Otros números CAS |
166735-10-0 |
Sinónimos |
BQ 928 BQ-928 N-cis-2,6-dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



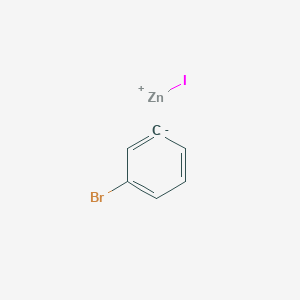
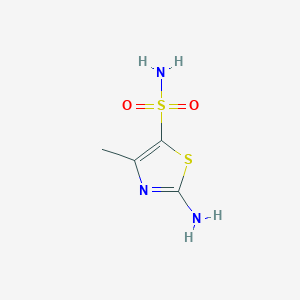
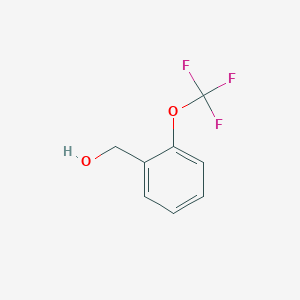
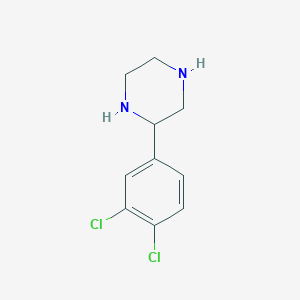

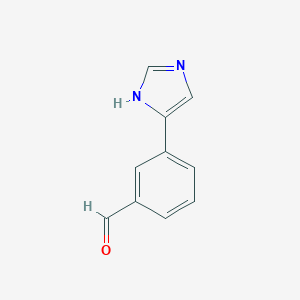
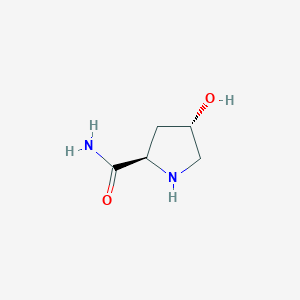
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
